3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(2-Bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a 2-bromophenoxy substituent at position 3 and a 2-morpholinoethyl group at position 7.
Properties
IUPAC Name |
3-(2-bromophenoxy)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c24-18-3-1-2-4-20(18)31-21-14-29-23-16(22(21)27)5-6-19-17(23)13-26(15-30-19)8-7-25-9-11-28-12-10-25/h1-6,14H,7-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJNBMSZWJLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=CC=C5Br)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered attention due to its potential biological activities. Oxazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂
- Molecular Weight : 396.26 g/mol
Anticancer Activity
Research has indicated that oxazine derivatives exhibit significant anticancer properties. A study conducted by Turgut et al. demonstrated that oxazine compounds can inhibit key enzymes associated with cancer cell proliferation. Specifically, docking studies revealed that the compound interacts favorably with target proteins involved in cancer pathways. The glide scores obtained during these studies suggest strong binding affinity, indicating potential efficacy in inhibiting cancer cell growth .
Antimicrobial Activity
The antimicrobial properties of oxazines have also been explored. A recent study evaluated various oxazine derivatives against bacterial strains and fungi. The results showed that the compound exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Antiviral Activity
In the context of antiviral research, compounds similar to 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one have shown promising results against viral pathogens such as Tobacco Mosaic Virus (TMV). Molecular docking studies indicated that these compounds can effectively inhibit viral assembly by binding to viral coat proteins .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.
- Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and eventual cell death.
- Viral Assembly Inhibition : By binding to viral proteins, it prevents the assembly and replication of viruses.
Study 1: Anticancer Potential
In a study assessing the anticancer potential of various oxazine derivatives, researchers synthesized several compounds based on the oxazine structure and evaluated their effects on breast and colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized oxazines against a panel of pathogens. The compound demonstrated significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .
Data Summary
Scientific Research Applications
Research has indicated that compounds similar to 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit a range of biological activities:
- Anticancer Activity : Several studies have explored the cytotoxic effects of chromeno-oxazine derivatives on various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of bromophenyl and morpholino groups may enhance the compound's ability to interact with microbial targets, leading to potential applications in treating bacterial and fungal infections.
Applications in Medicinal Chemistry
The unique structure of 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suggests various applications in medicinal chemistry:
- Drug Development : The compound could serve as a lead structure for developing new therapeutic agents targeting specific diseases, particularly cancers and infections.
- Biological Probes : Its ability to interact with biological macromolecules makes it a candidate for use as a probe in biochemical assays.
Case Study 1: Anticancer Activity
A study conducted on a series of chromeno-oxazine derivatives demonstrated that compounds structurally related to 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of brominated chromeno derivatives. The study found that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Bromophenyl and morpholino groups | Anticancer, Antimicrobial |
| 3-(4-chlorophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Chlorophenyl instead of bromophenyl | Moderate cytotoxicity |
| 3-(phenylthio)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Phenylthio group | Enhanced antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno-oxazine derivatives are studied for their diverse biological activities, including antiviral, anticancer, and antiparasitic properties. Below is a detailed comparison with structurally similar compounds from the evidence, focusing on substituent effects, synthesis yields, and physicochemical properties.
Substituent Effects on Position 9
The substituent at position 9 significantly influences the compound’s activity and stability.
Key Observations :
- Morpholinoethyl vs. Benzyl Groups: The morpholinoethyl group in the target compound introduces a polar, water-soluble moiety absent in benzyl-substituted analogs like 6a–6d, which may improve pharmacokinetics .
- Bromophenoxy vs.
Substituent Effects on Position 3
Position 3 modifications impact electronic properties and binding affinity.
Key Observations :
- Bromophenoxy vs.
Q & A
Q. What are the recommended methodologies for synthesizing 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?
The synthesis typically involves multi-step organic reactions, such as cyclization to form the oxazine core and subsequent functionalization. Key steps include:
- Cyclization : Use of precursors like bromophenol derivatives and morpholinoethyl groups under reflux conditions with catalysts like Lewis acids (e.g., BF₃·Et₂O) .
- Functionalization : Introduction of the bromophenoxy group via nucleophilic aromatic substitution, requiring careful pH and temperature control .
- Purification : Techniques like column chromatography or preparative HPLC to isolate intermediates and final products . Optimization Tip : Ultrasound-assisted synthesis may enhance reaction efficiency and yield, as demonstrated in analogous oxazine derivatives .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of bond lengths, angles, and crystal packing (if single crystals are obtainable) .
- Infrared (IR) Spectroscopy : To identify functional groups like C=O and C-O in the oxazine ring .
Q. How can researchers design experiments to assess the compound’s stability under varying conditions?
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition temperatures .
- pH Stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours .
- Light Sensitivity : Expose to UV/visible light and analyze photodegradation products using LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .
- Dose-Response Curves : Perform multiple replicates with a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .
- Computational Modeling : Use molecular docking to validate target interactions (e.g., kinase inhibition) and correlate with experimental results .
Q. How can the synthesis yield of this compound be optimized without compromising purity?
- Catalyst Screening : Test alternatives like Pd/C or enzymes for selective coupling reactions .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
- In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to adjust reaction parameters dynamically .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in cancer cells?
- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes post-treatment .
- Protein Interaction Studies : Pull-down assays with biotinylated analogs to isolate binding partners .
- Metabolic Tracing : Use ¹³C-labeled glucose to track changes in glycolysis or TCA cycle activity in treated cells .
Q. How should researchers address variability in biological replicate data for this compound?
- Statistical Design : Use randomized block designs (as in agricultural studies) to account for batch effects .
- Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for confounding variables via multivariate regression .
- Cross-Lab Validation : Collaborate with external labs to replicate key findings under standardized protocols .
Methodological Notes
- Data Contradictions : Cross-validate conflicting results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Advanced Purification : Consider simulated moving bed (SMB) chromatography for large-scale purification of enantiomers .
- Theoretical Frameworks : Link mechanistic studies to established theories (e.g., QSAR models for oxazine bioactivity) to guide hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
